4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a fluorophenyl group, a benzoxazole ring, and a nitrophenol moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-chlorosalicylaldehyde and 3-fluoroaniline to form the Schiff base intermediate. This intermediate is then reacted with 2-aminophenol under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups or reduce imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
- 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
Uniqueness
Compared to similar compounds, 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the specific positioning of the fluorophenyl group and the presence of both chloro and nitro groups
Properties
Molecular Formula |
C20H11ClFN3O4 |
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Molecular Weight |
411.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H11ClFN3O4/c21-13-6-12(19(26)17(8-13)25(27)28)10-23-15-4-5-18-16(9-15)24-20(29-18)11-2-1-3-14(22)7-11/h1-10,26H |
InChI Key |
UFKKKGAPYMLOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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